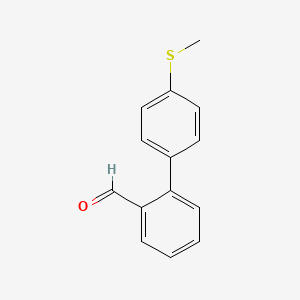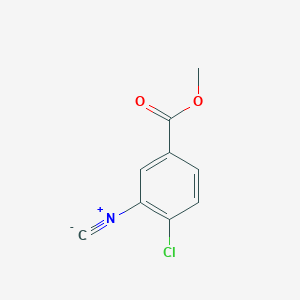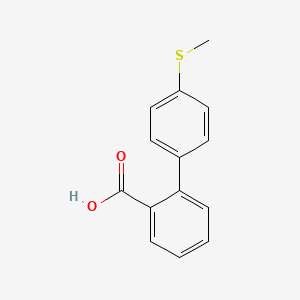
4'-Methylsulfanyl-biphenyl-2-carbaldehyde
Descripción general
Descripción
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of a biphenyl structure with a methylsulfanyl group at the 4’ position and an aldehyde group at the 2 position. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl structure is replaced by a methylsulfanyl group.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.
Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methylsulfanyl-biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4’-Methylsulfanyl-biphenyl-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4’-Methylsulfanyl-biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4’-Methylsulfanyl-biphenyl-2-carbaldehyde is unique due to the presence of both a methylsulfanyl group and an aldehyde group on the biphenyl structure. This combination allows for diverse chemical reactivity and makes it a valuable compound in various research applications.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKDSFKKXRHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B7725400.png)


![6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7725424.png)










